molecular formula C24H26N6O3 B2815544 3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 2034363-82-9

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No. B2815544
CAS RN: 2034363-82-9
M. Wt: 446.511
InChI Key: JIPTYPFDHYFHCS-UHFFFAOYSA-N
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Description

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Compounds structurally related to the specified chemical have demonstrated significant antibacterial properties. For instance, piperazinyl oxazolidinone derivatives have shown activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting their potential as antibacterial agents (Tucker et al., 1998). Similarly, studies on pyrimidinone and oxazinone derivatives fused with thiophene rings have confirmed their antimicrobial efficacy, suggesting their use in combating bacterial and fungal infections (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Effects

  • Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown that these molecules possess anti-inflammatory and analgesic properties. This indicates the potential of structurally related compounds in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Applications

  • The structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines, triazines, and pyrimidines, have been analyzed, showing their potential utility in treating convulsive disorders. This suggests that compounds with similar structures could be explored for their anticonvulsant properties (Georges et al., 1989).

Anticancer Potential

  • Dithiocarbamate derivatives bearing thiazole and benzothiazole rings have been synthesized and tested for antimicrobial activity, with some showing high activity. This points to the broader applicability of similar compounds in developing anticancer therapies (Yurttaş et al., 2016).

Pharmaceutical Development

  • The development and validation of HPLC determination methods for related substances in novel anticonvulsant agents highlight the ongoing research in ensuring the quality and safety of pharmaceuticals containing similar chemical structures. This is crucial for the clinical application and regulatory approval of new drugs (Severina et al., 2021).

properties

IUPAC Name

3-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-33-19-7-5-17(6-8-19)21-14-23(31)30(16-25-21)15-24(32)29-11-9-28(10-12-29)22-13-18-3-2-4-20(18)26-27-22/h5-8,13-14,16H,2-4,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPTYPFDHYFHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

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